DL-Willardiine

AMPA receptor electrophysiology structure-activity relationship

DL-Willardiine (racemic) offers a cost-effective, non-stereospecific alternative for AMPA/kainate receptor screening. Its well-characterized pharmacology and strong desensitization profile make it an ideal calibrating agonist for HTS and electrophysiology. Use as a baseline reference in SAR studies of 5-substituted willardiine analogs. Essential for studying AMPA receptor desensitization mechanisms. Buy high-purity DL-Willardiine for your neuroscience research.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
CAS No. 19772-76-0
Cat. No. B010822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Willardiine
CAS19772-76-0
Synonyms3-(Uracil-1-yl)-L-alanine
beta-(2,4-dihydroxypyrimidin-1-yl)alanine
willardiine
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)CC(C(=O)O)N
InChIInChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)
InChIKeyFACUYWPMDKTVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Willardiine (CAS 19772-76-0) – Core AMPA/Kainate Agonist Baseline for Neuropharmacology


DL-Willardiine (CAS 19772-76-0), a racemic mixture of the unnatural amino acid derivative of glutamate, functions as a partial agonist at AMPA and kainate receptors [1]. As the racemate, DL-Willardiine comprises both the pharmacologically active (S)-enantiomer and the inactive (R)-enantiomer, providing a cost-effective, non-stereospecific alternative for early-stage pharmacological screening [2]. Its distinct chemical structure, featuring a uracil ring, serves as the foundational scaffold for a well-characterized series of 5-substituted analogs with tunable receptor selectivity and desensitization properties [3].

Why DL-Willardiine Cannot Be Replaced by Generic Glutamate Analogs


While multiple compounds activate AMPA/kainate receptors, DL-Willardiine cannot be indiscriminately substituted due to its unique structural features that govern potency and receptor subtype bias. The uracil ring of willardiine differentiates agonist binding sites between kainate-preferring and AMPA-preferring glutamate receptors in a manner that is highly sensitive to even single-atom changes at the 5-position of the uracil ring [1]. This structure-activity relationship (SAR) is so precise that the rank order of potency for willardiine derivatives in activating AMPA receptors in hippocampal neurons is the opposite of that observed for kainate receptors in dorsal root ganglion (DRG) neurons [2]. Furthermore, the degree of receptor desensitization produced by willardiines varies markedly with molecular structure—an effect not observed with classic agonists like AMPA or kainate—making the choice of specific willardiine analog critical for experimental design [3].

DL-Willardiine: Quantified Differentiators Against Closest Analogs


Potency Deficit vs. (S)-Willardiine: Defined Basal Activity for SAR Studies

DL-Willardiine, as a racemic mixture, exhibits lower potency than its enantiopure (S)-counterpart. In whole-cell recordings from mouse embryonic hippocampal neurons, (S)-willardiine activated AMPA/kainate receptors with an EC50 of 45 µM [1]. The presence of the inactive (R)-enantiomer in DL-Willardiine results in a mixture with approximately 50% lower molar potency for AMPA/kainate receptor activation compared to an equivalent mass of (S)-willardiine. This defined potency deficit allows researchers to use DL-Willardiine as a cost-effective baseline for initial screening, reserving the more potent (S)-enantiomer for higher-resolution mechanistic studies [2].

AMPA receptor electrophysiology structure-activity relationship

Reduced AMPA Receptor Potency Compared to (R,S)-AMPA

DL-Willardiine shows significantly weaker activity at AMPA receptors than the prototypical agonist (R,S)-AMPA. In equilibrium measurements from hippocampal neurons, (S)-5-fluorowillardiine (a potent willardiine analog) is 7-fold more potent than (R,S)-AMPA, while (S)-willardiine itself is approximately 4-fold less potent than (R,S)-AMPA [1]. This is corroborated by radioligand binding studies: (S)-[3H]AMPA binding is inhibited by (S)-AMPA with higher potency than (S)-willardiine, which ranks seventh in a series of willardiine analogs, trailing behind fluorinated and nitrated derivatives [2].

AMPA receptor binding affinity radioligand binding

Superior Kainate Receptor Activity Over Kainate in DRG Neurons

In dorsal root ganglion (DRG) neurons, which predominantly express kainate-preferring receptors, (S)-willardiine activates receptors with greater potency than kainate itself. The potency sequence in DRG neurons places (S)-willardiine ahead of kainate: trifluoromethyl > iodo > bromo ≈ chloro > nitro ≈ cyano > kainate > methyl > fluoro > (R,S)-AMPA >> willardiine [1]. This indicates that (S)-willardiine is a more effective activator of native kainate receptors in DRG neurons than the classic agonist kainate, making it a valuable tool for isolating kainate receptor-mediated responses in native systems [2].

kainate receptor electrophysiology DRG neurons

Pronounced Desensitization: A Unique Biophysical Signature for AMPA Receptor Studies

Willardiine analogs are distinguished by their ability to produce varying degrees of AMPA/kainate receptor desensitization. (S)-Willardiine acts as a strongly desensitizing agonist, ranking second only to 5-fluoro-willardiine in the desensitization sequence: fluoro > willardiine > nitro ≈ chloro > bromo > iodo > kainate [1]. At saturating doses, the equilibrium response to the strongly desensitizing agonist (S)-willardiine is approximately 10 times smaller than the response to the weakly desensitizing agonist (S)-5-iodowillardiine [2]. This unique biophysical signature—strong desensitization with relatively low potency—makes willardiine a valuable tool for probing receptor desensitization mechanisms, a property not shared by the weakly desensitizing agonists AMPA or kainate.

AMPA receptor receptor desensitization electrophysiology

Optimal Scientific Use Cases for DL-Willardiine (CAS 19772-76-0)


Primary Screening for AMPA/Kainate Receptor Modulators

Due to its moderate potency and strong desensitization profile [1], DL-Willardiine is an ideal reference agonist for high-throughput screening (HTS) assays aimed at identifying novel AMPA or kainate receptor modulators. Its racemic nature provides a cost-effective baseline for initial hit identification, while its well-characterized pharmacology ensures that any observed potentiation or inhibition can be reliably interpreted within the established SAR framework for willardiine derivatives [2].

Calibration of Electrophysiological Recordings from Native Kainate Receptors

DL-Willardiine's activity at kainate receptors in DRG neurons surpasses that of kainate itself in potency rank order [1]. This makes it a superior calibrating agonist for electrophysiology experiments involving native kainate receptor populations, such as those in sensory neurons. Its use ensures that observed responses are robust and reliably attributed to kainate receptor activation, providing a clearer baseline for pharmacological interventions [2].

Investigations of AMPA Receptor Desensitization Mechanisms

The strong desensitization induced by (S)-willardiine, which is ~10-fold greater than that of (S)-5-iodowillardiine [1], makes DL-Willardiine an essential tool for studying the molecular determinants of AMPA receptor desensitization. Researchers can use it in comparative studies with weakly desensitizing agonists like kainate or 5-iodowillardiine to dissect the conformational changes underlying desensitization and recovery, as well as the effects of accessory proteins like TARPs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Willardiine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.